![molecular formula C18H24O2 B1631863 12-Hydroxyisobakuchiol CAS No. 178765-55-4](/img/structure/B1631863.png)
12-Hydroxyisobakuchiol
Overview
Description
12-Hydroxyisobakuchiol is a meroterpene derivative and a natural product . It can be isolated from the leaves of Psoralea glandulosa . The molecular weight is 272.38 and the formula is C18H24O2 .
Synthesis Analysis
Bakuchiol, a natural meroterpenoid from which 12-Hydroxyisobakuchiol is derived, is extracted from Psoralea corylifolia . It’s highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications .Molecular Structure Analysis
The molecular structure of 12-Hydroxyisobakuchiol is represented by the SMILES string: OC1=CC=C (C=C1)/C=C/ [C@] (C=C) (CCC (C ©=C)O)C .Chemical Reactions Analysis
While specific chemical reactions involving 12-Hydroxyisobakuchiol are not mentioned in the search results, the related compound bakuchiol has been studied for various chemical routes and late-stage functionalization (LSF) approaches .Scientific Research Applications
Anticancer Applications
12-Hydroxyisobakuchiol has been recognized for its potential in cancer treatment. It exhibits properties that may interfere with cancer cell proliferation and could induce apoptosis in malignant cells. The compound’s mechanism may involve the modulation of various signaling pathways that are crucial for cancer cell survival, making it a candidate for further research in oncology .
Antioxidant Effects
The compound is known for its antioxidant capabilities. By scavenging free radicals and reducing oxidative stress, 12-Hydroxyisobakuchiol can contribute to the protection of cells from damage. This property is particularly beneficial in preventing diseases associated with oxidative stress, including neurodegenerative disorders .
Pharmacological Significance in Skincare
In the skincare industry, 12-Hydroxyisobakuchiol is valued for its retinol-like functionality without the associated side effects. It can be used in formulations aimed at anti-aging, skin lightening, and improving skin texture. Its ability to modulate retinol and non-retinol targets makes it a versatile ingredient in cosmetic dermatology .
Hepatoprotective Role
Research has indicated that 12-Hydroxyisobakuchiol may have liver-protective effects. It could potentially be used to mitigate liver damage caused by toxins or diseases, thanks to its ability to modulate biochemical pathways involved in liver health .
Antimicrobial Activity
The antimicrobial properties of 12-Hydroxyisobakuchiol make it a promising candidate for treating infections. It can be incorporated into treatments targeting a variety of microbial pathogens, providing a natural alternative to synthetic antibiotics .
Immune-Modulation
12-Hydroxyisobakuchiol may play a role in immune suppression, which can be beneficial in conditions where the immune system is overactive, such as autoimmune diseases. By modulating the immune response, it could help in developing treatments that require controlled immune suppression .
Safety and Hazards
The Material Safety Data Sheet (MSDS) for 12-Hydroxyisobakuchiol suggests that in case of contact with eyes or skin, flush with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting . If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately .
Future Directions
Bakuchiol, from which 12-Hydroxyisobakuchiol is derived, has been reported to possess a broad range of biological and pharmacological properties and is considered as a leading biomolecule . It is highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications . This suggests potential future directions for research and development involving 12-Hydroxyisobakuchiol.
Mechanism of Action
Target of Action
12-Hydroxyisobakuchiol is a meroterpenoid, a class of natural products extracted from Psoralea corylifolia . It has been reported to possess a broad range of biological and pharmacological properties . .
Mode of Action
It is known that the compound has a multitude of biological properties, including anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hce2) inhibitory, and immune-suppressive activities . The compound’s structure, particularly the phenoxy Csp 2 –OH group, is believed to contribute to its ability to trap lipid peroxy radicals, thereby preventing oxidative stress .
Biochemical Pathways
The aromatic ring of 12-Hydroxyisobakuchiol is derived from a phenylpropane pathway, and the monoterpene side chain is derived from the mevalonate pathway (MVA) . The distribution of labels in the isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) moieties are found to be equal .
Result of Action
It is known that the compound has a multitude of biological properties, including anticancer, antioxidant, estrogenic, antimicrobial, liver protective, human carboxylesterase 2 (hce2) inhibitory, and immune-suppressive activities .
properties
IUPAC Name |
4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-11-17(20)14(2)3)12-10-15-6-8-16(19)9-7-15/h5-10,12,17,19-20H,1-2,11,13H2,3-4H3/b12-10+/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTVXRIOJRNDCM-UGFQGZRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxyisobakuchiol | |
CAS RN |
178765-55-4 | |
Record name | 4-[(1E,3S)-3-Ethenyl-6-hydroxy-3,7-dimethyl-1,7-octadien-1-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178765-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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